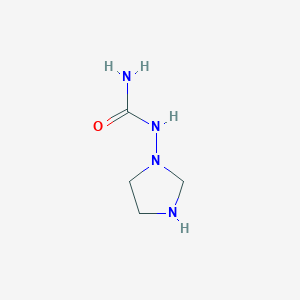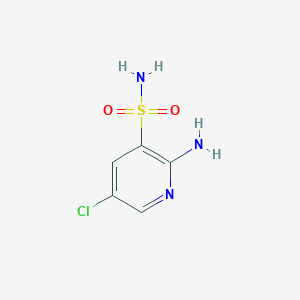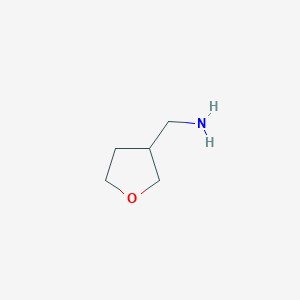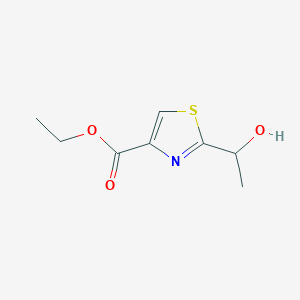
Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate is a synthetic compound that belongs to the thiazole family. It is commonly used in scientific research as a tool for studying the biochemical and physiological effects of thiazole derivatives.
Wirkmechanismus
The mechanism of action of Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular defense against oxidative stress.
Biochemische Und Physiologische Effekte
Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. In addition, Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and reduce the production of reactive oxygen species (ROS) in vitro and in vivo. These effects suggest that Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate has potential therapeutic applications in the treatment of inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate has several advantages for lab experiments. It is easy to synthesize, stable, and has low toxicity. In addition, it has been extensively studied and optimized, making it a reliable tool for studying the biochemical and physiological effects of thiazole derivatives. However, Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate. One potential direction is the development of new drugs and therapies based on its anti-inflammatory, antioxidant, and antimicrobial properties. Another direction is the study of its fluorescent properties and its potential applications as a probe for detecting metal ions. Finally, further research is needed to fully understand the mechanism of action of Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate and its potential applications in the treatment of inflammatory and oxidative stress-related diseases.
Synthesemethoden
The synthesis of Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate can be achieved by the reaction of ethyl bromoacetate and thiosemicarbazide in ethanol. The resulting product is then treated with sodium hydroxide to obtain the desired compound. This synthesis method has been widely used and optimized in recent years, making it a reliable and efficient way to produce Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate has been extensively used in scientific research as a tool for studying the biochemical and physiological effects of thiazole derivatives. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for developing new drugs and therapies. In addition, Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate has been used as a fluorescent probe for detecting metal ions and as a ligand for metal complexes.
Eigenschaften
IUPAC Name |
ethyl 2-(1-hydroxyethyl)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-8(11)6-4-13-7(9-6)5(2)10/h4-5,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMYQJINQIYLLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


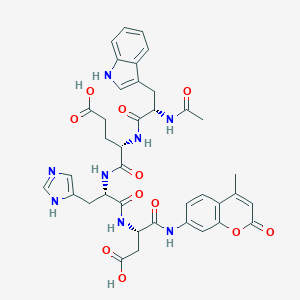

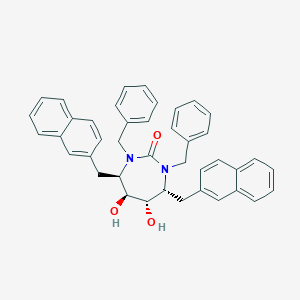
![4-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69689.png)
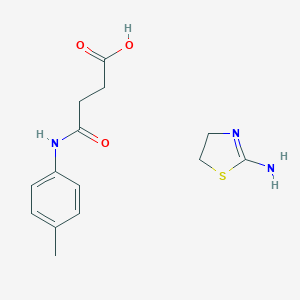
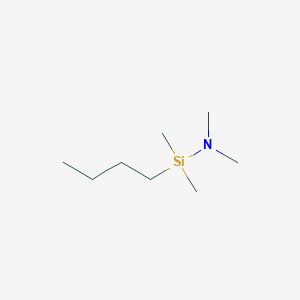

![Imidazo[1,2-B]pyridazine-6-carbaldehyde](/img/structure/B69698.png)
